2-Methyl-3-sulfopropanoic acid
Description
2-Methyl-3-sulfopropanoic acid is a propanoic acid derivative featuring a methyl group at the second carbon and a sulfonic acid (-SO₃H) group at the third carbon. This structural configuration imparts distinct physicochemical properties, including high acidity due to the sulfonic acid group and modified solubility compared to non-sulfonated analogs.
Properties
CAS No. |
62662-99-1 |
|---|---|
Molecular Formula |
C4H8O5S |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
2-methyl-3-sulfopropanoic acid |
InChI |
InChI=1S/C4H8O5S/c1-3(4(5)6)2-10(7,8)9/h3H,2H2,1H3,(H,5,6)(H,7,8,9) |
InChI Key |
YJHZESNWLCHQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-sulfopropanoic acid typically involves the sulfonation of 2-methylpropanoic acid. One common method includes the reaction of 2-methylpropanoic acid with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of 2-Methyl-3-sulfopropanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the sulfonation process. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity 2-Methyl-3-sulfopropanoic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-sulfopropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines can react with the sulfonic acid group under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides or thiols
Substitution: Sulfonate esters or amides
Scientific Research Applications
2-Methyl-3-sulfopropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research has shown that 2-Methyl-3-sulfopropanoic acid and its derivatives may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting the formation of beta-amyloid oligomers
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-sulfopropanoic acid involves its interaction with molecular targets such as beta-amyloid monomers. The compound stabilizes the conformational flexibility of these monomers, preventing their misfolding and aggregation into toxic oligomers. This inhibition of beta-amyloid oligomer formation is crucial in preventing the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The sulfonic acid group in 2-methyl-3-sulfopropanoic acid distinguishes it from other propanoic acid derivatives. Key comparisons include:
- Impurities in Pharmaceutical Standards (): 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid (Imp. F): A phenyl-substituted propanoic acid with a branched alkyl chain. Unlike 2-methyl-3-sulfopropanoic acid, it lacks a sulfonic acid group, resulting in lower acidity and hydrophilicity . 2-(4-Methylphenyl)-propanoic Acid (Imp. D): A simpler phenyl-substituted analog. The absence of sulfonic acid limits its polarity and industrial applicability compared to sulfonated derivatives .
- 2-(Thiophen-2-yl)propanoic Acid (): Contains a thiophene ring (sulfur atom in a heterocycle) instead of a sulfonic acid group. Molecular weight: 156.20 g/mol .
- 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid (): Features a sulfonamide (-SO₂NH-) group linked to a naphthalene ring. Sulfonamides are weaker acids than sulfonic acids, and the bulky aromatic system reduces water solubility compared to 2-methyl-3-sulfopropanoic acid .
Physicochemical Properties
*Estimated properties based on structural analogs.
Research Findings and Implications
Acidity: The sulfonic acid group in 2-methyl-3-sulfopropanoic acid likely confers a pKa < 1, making it significantly more acidic than phenylpropanoic acids (pKa ~4-5) and sulfonamides (pKa ~10) .
Solubility : Enhanced water solubility is expected due to the -SO₃H group, contrasting with the hydrophobic phenyl and naphthalene substituents in analogs .
Synthetic Utility: The compound’s polarity makes it a candidate for ion-exchange applications or as a catalyst in aqueous reactions, unlike non-sulfonated impurities in pharmaceutical standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
